6-(Trifluoromethyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3,4-dihydroisoquinoline is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinoline structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity . This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated quinolines, reduced dihydroisoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, often leading to the inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)quinoline
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 6-(Trifluoromethyl)isoquinoline
Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific dihydroisoquinoline structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |
InChI Key |
NIXZDINGTKEDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.